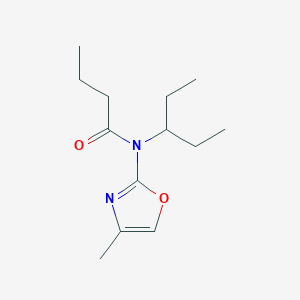methyl}phosphonic acid CAS No. 57848-28-9](/img/structure/B14621215.png)
{[Methyl(methylcarbamoyl)amino](phenyl)methyl}phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{Methyl(methylcarbamoyl)aminomethyl}phosphonic acid is a complex organic compound that contains both phosphonic acid and carbamoyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {Methyl(methylcarbamoyl)aminomethyl}phosphonic acid can be achieved through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of phenylmethylphosphonic dichloride with methylamine and methyl isocyanate. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production of {Methyl(methylcarbamoyl)aminomethyl}phosphonic acid may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
{Methyl(methylcarbamoyl)aminomethyl}phosphonic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding phosphonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phosphonic acid derivatives.
Scientific Research Applications
{Methyl(methylcarbamoyl)aminomethyl}phosphonic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {Methyl(methylcarbamoyl)aminomethyl}phosphonic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Phenylmethylphosphonic acid
- Methylcarbamoylphenylphosphonic acid
- Aminomethylphosphonic acid
Uniqueness
{Methyl(methylcarbamoyl)aminomethyl}phosphonic acid is unique due to its combination of phosphonic acid and carbamoyl functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
57848-28-9 |
|---|---|
Molecular Formula |
C10H15N2O4P |
Molecular Weight |
258.21 g/mol |
IUPAC Name |
[[methyl(methylcarbamoyl)amino]-phenylmethyl]phosphonic acid |
InChI |
InChI=1S/C10H15N2O4P/c1-11-10(13)12(2)9(17(14,15)16)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,11,13)(H2,14,15,16) |
InChI Key |
FKDCPBIIPJHZIT-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)N(C)C(C1=CC=CC=C1)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Naphthalene, 2-[[2-(chloromethyl)phenyl]thio]-](/img/structure/B14621134.png)
![Methyl 3-[4-(4-methylphenyl)piperazin-1-yl]propanoate](/img/structure/B14621136.png)
![9-[4-(Methanesulfonyl)phenyl]phenanthrene](/img/structure/B14621142.png)

![2-[Amino(ethoxy)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B14621156.png)
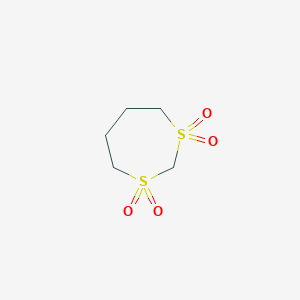
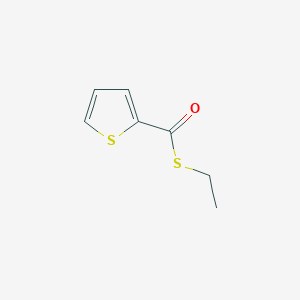
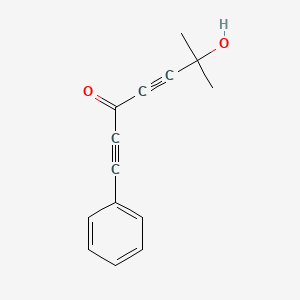
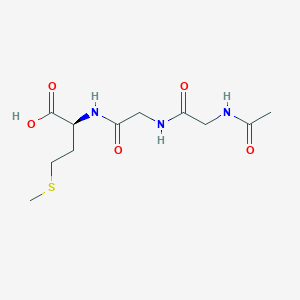
![2-{[1-(4-Fluorophenyl)ethyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14621203.png)
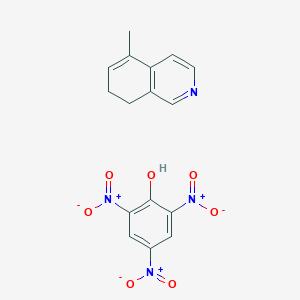
![7-Bromo-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one](/img/structure/B14621210.png)
![3-[2-(4-Hydroxyphenyl)ethyl]benzene-1,2-diol](/img/structure/B14621212.png)
